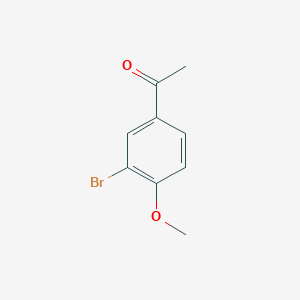

1-(3-Bromo-4-methoxyphenyl)ethanone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPGOBDETCKKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346376 | |

| Record name | 1-(3-Bromo-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35310-75-9 | |

| Record name | 1-(3-Bromo-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35310-75-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Synthesis of 1 3 Bromo 4 Methoxyphenyl Ethanone

Classical and Contemporary Approaches to Aryl Ethanone (B97240) Synthesis

The initial synthesis of the aryl ethanone backbone, specifically 4-methoxyacetophenone from anisole (B1667542), can be achieved through various methods, both classical and contemporary.

Classical Methods: Friedel-Crafts Acylation The Friedel-Crafts acylation, a cornerstone of organic synthesis, is the traditional method for producing aryl ketones. scirp.org This reaction involves the acylation of an aromatic ring, in this case, anisole, using an acylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). scirp.orgbartleby.comnih.gov While effective, conventional Friedel-Crafts reactions often require stoichiometric amounts of the catalyst, which can lead to significant chemical waste upon work-up and neutralization. scirp.orgbartleby.com

Contemporary Methods Modern synthetic chemistry has sought to overcome the limitations of classical methods by developing more efficient and selective catalytic systems.

Palladium-Catalyzed Cross-Coupling: These reactions offer a versatile alternative for forming aryl ketones. Methods include the coupling of aryl boronic acids with acyl chlorides or triazine esters, often proceeding under mild conditions with low catalyst loadings. organic-chemistry.org Another approach involves the coupling of acetyltrimethylsilane (B79254) with aryl bromides. organic-chemistry.org

Nickel-Catalyzed Reactions: Nickel catalysis provides a cost-effective and efficient means for aryl ketone synthesis, such as the addition of arylboronic acids to alkyl nitriles. organic-chemistry.org

Zeolite Catalysis: In the context of Friedel-Crafts acylation, zeolites like mordenite (B1173385) have emerged as highly selective, reusable heterogeneous catalysts. scirp.orgscirp.org They can drive the acylation of anisole to 4-methoxyacetophenone with high conversion and greater than 99% selectivity for the desired para-isomer, representing a significant green chemistry advancement. scirp.orgresearchgate.net

Regioselective Bromination Techniques in Methoxyphenyl Acetophenones

The critical step in synthesizing 1-(3-Bromo-4-methoxyphenyl)ethanone is the selective bromination of 4-methoxyacetophenone. The challenge lies in directing the bromine atom to the C3 position on the aromatic ring, avoiding the alternative α-bromination of the acetyl group's methyl carbon.

The substitution pattern of 4-methoxyacetophenone dictates the regiochemistry of electrophilic aromatic substitution. The methoxy (B1213986) group (-OCH₃) is a powerful activating and ortho-, para-directing group, while the acetyl group (-COCH₃) is a deactivating, meta-directing group. The potent activating effect of the methoxy group dominates, directing the incoming electrophile (Br⁺) to the positions ortho to it (C3 and C5). Due to steric hindrance from the adjacent acetyl group, substitution is favored at the C3 position. vedantu.com

Several bromination methods exist, but not all are suitable for this specific transformation:

α-Bromination Conditions: Reagents like N-bromosuccinimide (NBS) or bromine in the presence of acid catalysts (like H₂SO₄) can favor bromination at the α-carbon of the ketone under specific conditions. sci-int.com This occurs via an enol or enolate intermediate. quora.com

Ring Bromination Conditions: To achieve the desired regioselectivity, conditions must favor electrophilic aromatic substitution. Using molecular bromine with a polar solvent like acetic acid or methanol (B129727) can facilitate ring bromination. vedantu.comzenodo.org The high electron density of the anisole ring system promotes attack by the electrophilic bromine. zenodo.orgquora.com A patented method highlights the use of an oxidant (like potassium bromate) with a bromide source (like potassium bromide) in a redox reaction that generates the electrophilic bromine for substitution on the aromatic ring with good regioselectivity and yields around 82%. google.com

The choice of brominating agent and reaction conditions is therefore paramount to ensure the formation of the desired 3-bromo isomer over other potential products.

Mechanistic Investigations of Reaction Pathways for this compound Formation

The formation of the target compound proceeds through two distinct mechanistic stages:

Mechanism of 4-Methoxyacetophenone Synthesis (via Friedel-Crafts Acylation):

Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acylating agent (e.g., acetyl chloride), leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺).

Electrophilic Aromatic Substitution: The electron-rich anisole ring attacks the acylium ion. The strong activating effect of the methoxy group directs this attack preferentially to the para position. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

Deprotonation: A weak base removes the proton from the carbon bearing the new acetyl group, restoring the aromaticity of the ring and yielding 4-methoxyacetophenone. The catalyst is regenerated in the process.

Mechanism of Regioselective Bromination:

Generation of the Electrophile: The brominating agent (e.g., Br₂) is polarized or activated to generate a potent electrophile, Br⁺. In the presence of a Lewis acid like FeBr₃, this occurs through the formation of a Br-Br-FeBr₃ complex. youtube.com

Electrophilic Attack: The activated aromatic ring of 4-methoxyacetophenone attacks the electrophilic bromine. As previously discussed, the ortho-, para-directing methoxy group dictates the position of attack. The para position is blocked, and the ortho position (C3) is less sterically hindered than the C5 position, leading to preferential attack at C3. This forms a new sigma complex.

Aromatization: A base removes the proton from the C3 carbon, collapsing the intermediate and restoring the aromatic ring to yield the final product, this compound. youtube.com

Optimization of Synthetic Yields and Purity Profiles

Optimizing the synthesis of this compound involves refining the conditions for both the acylation and bromination steps to maximize yield and minimize impurities.

Optimization of Friedel-Crafts Acylation: Research into the acylation of anisole has shown that catalyst choice and reaction time are critical. Using a mordenite zeolite catalyst (MOR) with a specific SiO₂/Al₂O₃ ratio can lead to quantitative conversion of anisole and >99% selectivity for 4-methoxyacetophenone within 2-3 hours. scirp.org This avoids the formation of the ortho-isomer and other by-products often seen with traditional Lewis acids.

Optimization of Bromination: For the bromination step, controlling the stoichiometry, temperature, and reaction time is essential for high purity.

Reagent Stoichiometry: Using a slight excess of the brominating agent can ensure complete conversion of the starting material. For instance, studies on α-bromination have shown that the molar ratio of the substrate to the brominating agent significantly impacts the reaction. researchgate.net

Temperature Control: Temperature can influence the reaction rate and the formation of by-products. A study on the bromination of 4-chloroacetophenone found 90°C to be the optimal temperature, with lower temperatures giving poor yields and higher temperatures leading to a slight decrease due to side reactions. researchgate.net For the ring bromination of 4-methoxyacetophenone derivatives, maintaining temperatures between 55-80°C has been reported to be effective. google.com

Reaction Time: Monitoring the reaction, often by Thin Layer Chromatography (TLC), allows for quenching the reaction upon completion, preventing the formation of di-brominated or other undesired products. researchgate.net Reaction times of around 3 hours are commonly reported. google.comresearchgate.net

A comparative study on bromination conditions for various ketones demonstrated that H₂SO₄-mediated bromination could be highly selective for either mono- or di-bromo products depending on the equivalents of the acid used. sci-int.com This highlights the fine control that can be exerted over product distribution.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound offers several opportunities to implement these principles.

Use of Greener Catalysts: The most significant green advancement in the first step (acylation) is the replacement of corrosive and wasteful Lewis acids like AlCl₃ with reusable, solid acid catalysts like zeolites. scirp.orgnih.govscirp.org Zeolite catalysts are highly selective, reduce the amount of acidic wastewater, and can be recycled and reused multiple times without significant loss of activity. scirp.orgscirp.org

Atom Economy and Safer Solvents: A patented method for the bromination step utilizes an inorganic bromination reagent and water as a solvent. google.com Water is a non-toxic, non-flammable, and environmentally benign solvent. The use of water also simplifies the work-up, as the organic product is insoluble and can be easily separated by filtration. google.com This approach avoids the use of hazardous halogenated solvents often employed in classical bromination reactions. wku.edu

Alternative Reagents: Exploring biocatalysis, such as using enzymes like lipase, represents a frontier in green synthesis for related compounds. mdpi.com While not yet standard for this specific synthesis, such methods operate under mild conditions and in environmentally friendly media like ethanol, eliminating the need for toxic reagents. mdpi.com The use of polyethylene (B3416737) glycol (PEG) as a recyclable solvent has also been explored for related aryl ether syntheses. wikipedia.org

By adopting these greener methodologies, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Advanced Spectroscopic and Spectrometric Characterization of 1 3 Bromo 4 Methoxyphenyl Ethanone

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups and bonding arrangements within a molecule. For 1-(3-Bromo-4-methoxyphenyl)ethanone, the spectra are expected to be dominated by vibrations of the substituted benzene (B151609) ring, the carbonyl group, and the methoxy (B1213986) group.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1690 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the acetyl methyl group will be observed just below 3000 cm⁻¹. The C-O stretching of the methoxy group should give rise to a strong band around 1250 cm⁻¹ (asymmetric stretching) and a weaker band near 1025 cm⁻¹ (symmetric stretching). The C-Br stretching vibration is expected in the lower frequency region, typically between 600 and 500 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information. The aromatic ring vibrations, especially the ring breathing modes, are expected to produce strong Raman signals. The C=O stretch, while strong in the IR, should also be observable in the Raman spectrum. The C-Br bond, due to its polarizability, is also expected to show a characteristic Raman signal.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |

| Carbonyl (C=O) Stretch | ~1685 | ~1685 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| Asymmetric C-O-C Stretch | ~1250 | Weak |

| Symmetric C-O-C Stretch | ~1025 | Observable |

| C-Br Stretch | 600-500 | Observable |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acetyl protons. The three aromatic protons will appear as a complex splitting pattern in the aromatic region (δ 6.8-8.0 ppm). The proton ortho to the acetyl group (H-6) is expected to be the most downfield, likely appearing as a doublet. The proton ortho to the methoxy group (H-5) will be a doublet, and the proton between the bromo and acetyl groups (H-2) will likely be a singlet or a narrowly split doublet. The methoxy group protons will give a sharp singlet at around δ 3.9 ppm, and the acetyl methyl protons will also appear as a singlet at approximately δ 2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to be the most downfield signal, appearing around δ 196 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon bearing the methoxy group (C-4) will be significantly shielded, while the carbon attached to the bromine (C-3) will also show a characteristic shift. The methoxy carbon will appear around δ 56 ppm, and the acetyl methyl carbon will be the most upfield signal, at approximately δ 26 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |

| H-2 | ~8.1 | C=O | ~196 |

| H-5 | ~7.0 | C-1 | ~130 |

| H-6 | ~7.8 | C-2 | ~133 |

| -OCH₃ | ~3.9 | C-3 | ~112 |

| -COCH₃ | ~2.5 | C-4 | ~158 |

| C-5 | ~111 | ||

| C-6 | ~130 | ||

| -OCH₃ | ~56 | ||

| -COCH₃ | ~26 |

Electronic Absorption Spectroscopy (UV-Vis) and Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted acetophenone (B1666503) system. The spectrum is expected to show two main absorption bands. The first, a strong band around 250-270 nm, corresponds to the π → π* transition of the benzene ring conjugated with the carbonyl group. The second, a weaker band at longer wavelengths (around 300-320 nm), is attributed to the n → π* transition of the carbonyl group. The presence of the methoxy group (an auxochrome) is likely to cause a bathochromic (red) shift of the π → π* transition compared to unsubstituted acetophenone.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. For this compound (C₉H₉BrO₂), the expected monoisotopic mass is approximately 227.9786 g/mol . HRMS analysis would confirm this mass with high accuracy, typically within a few parts per million (ppm), providing unambiguous confirmation of the elemental composition. The mass spectrum would also show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted HRMS Data for this compound

| Ion | Adduct | Predicted m/z |

| [M+H]⁺ | C₉H₁₀BrO₂⁺ | 228.9859 |

| [M+Na]⁺ | C₉H₉BrNaO₂⁺ | 250.9678 |

| [M-H]⁻ | C₉H₈BrO₂⁻ | 226.9713 |

Comparative Spectroscopic Studies with Related Brominated and Methoxylated Acetophenones

A comparative analysis with related acetophenone derivatives can further illuminate the spectroscopic features of this compound.

Comparison with Brominated Acetophenones: Compared to 4'-bromoacetophenone, the presence of the electron-donating methoxy group in the target molecule is expected to influence the chemical shifts of the aromatic protons and carbons significantly. In the ¹H NMR, the methoxy group will cause an upfield shift of the ortho and para protons relative to the bromo-substituted analogue. In the FT-IR spectrum, the position of the carbonyl stretch may be slightly lower in this compound due to the resonance effect of the methoxy group.

Comparison with Methoxylated Acetophenones: When compared with 4'-methoxyacetophenone, the introduction of the bromine atom in the 3-position will have a notable effect. In the ¹H NMR, the bromine atom will deshield the adjacent protons. In the ¹³C NMR, the carbon directly attached to the bromine will show a characteristic downfield shift. The vibrational frequencies in the FT-IR and Raman spectra associated with the benzene ring will also be altered due to the mass and electronic effects of the bromine substituent. For instance, the C-Br stretching mode will be a new feature in the spectrum.

Table 4: Comparison of ¹H NMR Chemical Shifts (ppm) for Related Acetophenones

| Compound | H-2' | H-3' | H-5' | H-6' | -COCH₃ | -OCH₃ |

| This compound (Predicted) | ~8.1 | - | ~7.0 | ~7.8 | ~2.5 | ~3.9 |

| 4'-Bromoacetophenone | 7.61 (d) | 7.82 (d) | 7.82 (d) | 7.61 (d) | 2.57 | - |

| 4'-Methoxyacetophenone | 6.94 (d) | 7.95 (d) | 7.95 (d) | 6.94 (d) | 2.53 | 3.86 |

This detailed spectroscopic and spectrometric analysis, supported by comparative studies, provides a comprehensive understanding of the molecular structure and electronic properties of this compound.

Detailed Crystallographic Investigations of 1 3 Bromo 4 Methoxyphenyl Ethanone and Analogues

Single Crystal X-ray Diffraction Studies for Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive technique for elucidating the atomic-level structure of crystalline materials. This method involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

For a compound like 1-(3-Bromo-4-methoxyphenyl)ethanone, a single-crystal X-ray diffraction study would yield precise data on bond lengths, bond angles, and torsion angles. This information is crucial for confirming the molecular connectivity and determining the exact geometry of the molecule in the solid state. Although specific crystallographic data for the title compound is not available, data from closely related structures, such as other halogenated and methoxy-substituted acetophenones, provides a reliable framework for understanding its expected structural parameters.

An illustrative table of expected crystallographic data for this compound, based on known structures of analogues, is presented below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 7.5 - 9.0 |

| b (Å) | 12.0 - 14.0 |

| c (Å) | 9.5 - 11.0 |

| α (°) | 90 |

| β (°) | 90 - 115 |

| γ (°) | 90 |

| Volume (ų) | 900 - 1100 |

| Z (molecules/unit cell) | 4 |

This table is illustrative and presents expected ranges based on crystallographic data of analogous compounds.

Analysis of Molecular Conformation and Planarity within the Crystal Lattice

The conformation of this compound in the crystal lattice is determined by the rotational freedom around its single bonds, primarily the C(aryl)-C(carbonyl) and C(aryl)-O(methoxy) bonds. The interplay between steric hindrance and electronic effects dictates the most stable conformation.

Studies on various acetophenone (B1666503) derivatives have shown that the acetyl group often lies nearly coplanar with the phenyl ring to maximize π-conjugation. nih.gov However, steric interactions between the acetyl group and the ortho-substituent (in this case, a bromine atom) can lead to a slight torsion. The methoxy (B1213986) group is also expected to be roughly coplanar with the benzene (B151609) ring, with the methyl group oriented either towards or away from the bromine atom.

The planarity of the molecule can be quantified by calculating the root-mean-square deviation (r.m.s.d.) of the atoms from a best-fit plane through the phenyl ring. For similar acetophenone derivatives, the phenyl ring itself is typically planar, with the acetyl and methoxy groups showing slight deviations.

| Dihedral Angle | Expected Range (°) | Description |

| C(2)-C(1)-C(acetyl)-O | 0 - 20 | Torsion of the acetyl group relative to the ring |

| C(5)-C(4)-O(methoxy)-C | 0 - 15 | Torsion of the methoxy group relative to the ring |

This table is illustrative and presents expected ranges based on conformational analysis of analogous compounds.

Exploration of Intermolecular Interactions in the Solid State

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, which collectively determine the stability and physical properties of the solid. For this compound, a combination of hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces is expected to play a crucial role.

In the absence of strong hydrogen bond donors like O-H or N-H groups, weaker C—H···O hydrogen bonds are expected to be significant in the crystal packing of this compound. The carbonyl oxygen of the acetyl group is a potent hydrogen bond acceptor. Aromatic C-H groups and the methyl C-H groups of the methoxy substituent can act as donors. These interactions often form intricate networks, linking molecules into chains, layers, or more complex three-dimensional architectures. While O-H···O bonds would not be present in the pure compound, they could be observed in solvated crystals.

The presence of the aromatic phenyl ring in this compound makes it a candidate for π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary, from a parallel-displaced arrangement to a T-shaped (edge-to-face) configuration. These interactions are crucial in organizing the molecules into stacks or layers within the crystal.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis has emerged as a powerful tool for the visualization and quantification of intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the procrystal (the crystal as a whole). By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the molecular environment can be obtained. The dnorm values highlight regions of close contact, with negative values (typically colored red) indicating contacts shorter than the van der Waals radii, and positive values (colored blue) representing longer contacts.

In a study of a complex containing a ligand derived from this compound, a Hirshfeld surface analysis was performed on the entire complex. The analysis revealed that H···H interactions accounted for the largest contribution to the crystal packing at 34.2%. This was followed by H···C/C···H contacts at 25.2%, H···Br/Br···H contacts at 13.2%, H···N/N···H contacts at 12.2%, and H···O/O···H contacts at 4.0% nih.gov. These findings underscore the importance of various weak interactions in stabilizing the crystal structure.

Further illustrating the utility of this analysis, a study on 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, a molecule also featuring a bromo-methoxyphenyl group, provided a detailed breakdown of its intermolecular contacts. The Hirshfeld surface analysis indicated that H···H contacts were the most significant, contributing 50.6% to the total surface area. Other important interactions included O···H/H···O (22.9%), C···H/H···C (11.1%), and Br···H/H···Br (11.6%). The contributions from Br···O/O···Br, O···O, and C···C contacts were minor, at 1.8%, 0.7%, and 0.1%, respectively.

The table below summarizes the percentage contributions of intermolecular contacts for this analogue, providing a valuable reference for the expected interactions in similar bromo-methoxyphenyl systems.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 50.6 |

| O···H/H···O | 22.9 |

| Br···H/H···Br | 11.6 |

| C···H/H···C | 11.1 |

| Br···O/O···Br | 1.8 |

| O···O | 0.7 |

| C···C | 0.1 |

These detailed research findings on analogous compounds highlight a general trend where the seemingly non-specific H···H interactions are, in fact, the most dominant contributor to the crystal packing in many organic molecules. The presence of bromine and oxygen atoms introduces the potential for more specific halogen and hydrogen bonding, the extent of which is clearly quantifiable through Hirshfeld surface analysis. While a definitive analysis of this compound awaits a dedicated crystallographic study, the data from its analogues provide a strong predictive framework for its solid-state behavior.

Computational and Theoretical Chemistry Studies of 1 3 Bromo 4 Methoxyphenyl Ethanone

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the ground-state electronic structure of molecules. By employing the B3LYP functional with a 6-311++G(d,p) basis set, the molecular geometry of 1-(3-Bromo-4-methoxyphenyl)ethanone can be optimized to its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached.

The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's steric and electronic properties. For instance, the planarity of the benzene (B151609) ring and the orientation of the acetyl and methoxy (B1213986) groups relative to the ring are key determinants of its chemical behavior. A comparison of calculated bond lengths and angles with experimental data for similar molecules validates the accuracy of the computational model. researchgate.netnanobioletters.com

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-Br | 1.910 |

| C-O (methoxy) | 1.365 | |

| C=O (acetyl) | 1.230 | |

| C-C (ring) | 1.390 - 1.405 | |

| Bond Angle (°) | C-C-Br | 119.5 |

| C-C-O (methoxy) | 117.8 | |

| C-C=O | 120.2 | |

| Dihedral Angle (°) | C-C-C=O | 178.5 |

Note: The data in this table is illustrative and based on typical values from DFT calculations on similar aromatic ketones.

Quantum Chemical Descriptors and Reactivity Prediction

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of a molecule. joaquinbarroso.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. joaquinbarroso.comschrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. nih.govyoutube.com For this compound, the electron-donating methoxy group and the electron-withdrawing bromo and acetyl groups influence the energies of these frontier orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying electrophilic and nucleophilic sites. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. Blue regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show a region of high electron density around the oxygen atom of the acetyl group, making it a primary site for electrophilic interaction. The hydrogen atoms of the methyl group and the aromatic ring would exhibit a more positive potential.

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an additional electronic charge from the environment. It is calculated as μ2 / (2η), where μ is the electronic chemical potential, often approximated as (EHOMO + ELUMO) / 2.

These descriptors help in systematically comparing the reactivity of different molecules.

Table 2: Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.25 |

| LUMO Energy | ELUMO | -1.85 |

| HOMO-LUMO Gap | ΔE | 4.40 |

| Hardness | η | 2.20 |

| Softness | S | 0.45 |

| Electrophilicity Index | ω | 3.69 |

Note: This data is hypothetical and serves as a representation of typical values for similar compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. researchgate.netrespectprogram.org It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. researchgate.net

By simulating the UV-Vis spectrum, TD-DFT can help in the interpretation of experimental data and provide insights into the nature of the electronic transitions, such as π → π* or n → π* transitions. rsc.org For this compound, the predicted spectrum would likely show characteristic absorptions arising from the substituted benzene ring and the carbonyl group.

Table 3: Predicted Electronic Absorption Wavelengths and Oscillator Strengths for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| S0 → S1 | 310 | 0.25 |

| S0 → S2 | 275 | 0.18 |

| S0 → S3 | 240 | 0.45 |

Note: These values are illustrative and represent plausible outcomes of a TD-DFT calculation.

Vibrational Frequency Calculations and Correlation with Experimental Data

Vibrational frequency calculations, typically performed using DFT, are used to predict the infrared (IR) and Raman spectra of a molecule. chemrxiv.org Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds. mdpi.com

Comparing the calculated vibrational frequencies with experimental data from FT-IR or FT-Raman spectroscopy allows for the detailed assignment of spectral bands to specific molecular motions. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other limitations of the computational model. worktribe.com

Table 4: Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm-1) | Typical Experimental Range (cm-1) |

| C-H stretch (aromatic) | 3050 - 3100 | 3000 - 3100 |

| C-H stretch (methyl) | 2950 - 2990 | 2850 - 3000 |

| C=O stretch (acetyl) | 1705 | 1680 - 1700 |

| C=C stretch (aromatic) | 1580 - 1610 | 1575 - 1625 |

| C-O stretch (methoxy) | 1255 | 1240 - 1270 |

| C-Br stretch | 650 | 600 - 700 |

Note: Calculated frequencies are typically higher than experimental values and are often scaled for better comparison.

Energy Framework Analysis for Quantifying Crystal Interaction Energies

The results of the energy framework analysis are typically visualized as a network of cylinders connecting the centroids of interacting molecules. crystalexplorer.net The radius of these cylinders is proportional to the magnitude of the interaction energy, offering an intuitive representation of the strength of the packing. Different colors are used to represent the different energy components, allowing for a quick assessment of the dominant forces in the crystal packing. For instance, electrostatic interactions are often shown in red, dispersion forces in green, and the total interaction energy in blue. crystalexplorer.net

Hydrogen Bonds: Weak C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic or methyl hydrogens are expected to play a role in the crystal packing.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like the carbonyl oxygen of a neighboring molecule.

Dipole-Dipole Interactions: The polar carbonyl group will contribute to dipole-dipole interactions.

To illustrate the quantitative data obtained from an energy framework analysis, the following table presents representative interaction energies for different types of intermolecular contacts that could be present in the crystal structure of this compound. The values are hypothetical but are based on typical energy ranges for such interactions found in organic molecular crystals.

Table 1: Representative Intermolecular Interaction Energies

| Interacting Pair | Interaction Type | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Polarization (kJ/mol) | Total (kJ/mol) |

|---|---|---|---|---|---|---|

| Molecule A - Molecule B | C-H···O | -15.2 | -10.5 | 8.1 | -3.5 | -21.1 |

| Molecule A - Molecule C | Halogen Bond (Br···O) | -12.8 | -18.3 | 11.5 | -4.1 | -23.7 |

| Molecule A - Molecule D | π-π Stacking | -8.5 | -25.7 | 14.2 | -2.9 | -22.9 |

Note: The data in this table is illustrative and intended to represent typical values for the specified interactions. It does not represent experimentally determined values for this compound.

The energy framework visualization for this compound would likely reveal the dominant role of specific interactions in defining the crystal's architecture. For example, a strong network of interactions in a particular direction could indicate anisotropic mechanical or thermal properties. rsc.org By quantifying the contributions of electrostatic and dispersion forces, researchers can gain a deeper understanding of what drives the self-assembly of the molecules into a crystalline solid. acs.orgrsc.org

The calculation of these interaction energies is typically performed using quantum mechanical methods, often employing density functional theory (DFT) with dispersion corrections or Møller-Plesset perturbation theory (MP2). acs.org Software such as CrystalExplorer is commonly used to perform these calculations and generate the energy framework diagrams. crystalexplorer.netcrystalexplorer.net The accuracy of the calculated energies depends on the level of theory and the basis set used in the computations. nih.gov

Chemical Transformations and Reactivity Pathways of 1 3 Bromo 4 Methoxyphenyl Ethanone

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the aromatic ring of 1-(3-bromo-4-methoxyphenyl)ethanone is a key functional group that can participate in nucleophilic aromatic substitution (SNA r) reactions. Although halogens on aryl rings are generally less reactive towards nucleophiles than their alkyl counterparts, the presence of the electron-withdrawing acetyl group can facilitate these reactions under specific conditions.

In a typical S N Ar mechanism, a potent nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. The reactivity in these transformations is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

Carbonyl Group Reactivity: Reduction and Condensation Reactions

The acetyl group's carbonyl moiety is another significant site for chemical modification in this compound. This group readily undergoes reduction and condensation reactions, providing pathways to a range of other functionalized molecules.

Reduction Reactions:

The carbonyl group can be reduced to a hydroxyl group, converting the ketone into a secondary alcohol. This transformation is commonly achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this purpose. The resulting product is (1R)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol. uni.lu More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed, although they require anhydrous conditions.

Condensation Reactions:

The α-protons of the acetyl group exhibit acidity and can be removed by a base to form an enolate ion. This enolate can then act as a nucleophile in condensation reactions, such as the aldol (B89426) condensation or Claisen-Schmidt condensation. In a Claisen-Schmidt condensation, the enolate of this compound reacts with an aromatic aldehyde in the presence of a base (e.g., sodium hydroxide) to form a chalcone (B49325) derivative. These chalcones are valuable precursors for the synthesis of flavonoids and other heterocyclic compounds.

Electrophilic Aromatic Substitution on the Phenyl Ring System

The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group, while being deactivated by the electron-withdrawing acetyl and bromo groups. masterorganicchemistry.com The directing effects of these substituents determine the position of incoming electrophiles. The methoxy group is an ortho-, para-director, while the acetyl and bromo groups are meta-directors.

Given the existing substitution pattern, the positions ortho and meta to the acetyl group are already occupied. The methoxy group strongly activates the positions ortho and para to it. Therefore, further electrophilic substitution is likely to occur at the position ortho to the methoxy group (C5) or ortho to the acetyl group and meta to the methoxy group (C2). The interplay of these activating and deactivating effects, along with steric hindrance, will ultimately determine the regioselectivity of the reaction. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com

Derivatization to Complex Organic Scaffolds

The multiple reactive sites on this compound make it a valuable starting material for the synthesis of more complex organic scaffolds, particularly heterocyclic compounds.

One common strategy involves the reaction of the α-brominated derivative, 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone, with various nucleophiles. For example, reaction with a thiourea (B124793) or thioamide can lead to the formation of thiazole (B1198619) rings, which are prevalent in many biologically active molecules. Similarly, reaction with hydrazines can yield pyrazole (B372694) derivatives.

Furthermore, the chalcones derived from condensation reactions (as discussed in section 5.2) can undergo intramolecular cyclization reactions to form flavanones, pyrazolines, and other heterocyclic systems. These transformations highlight the role of this compound as a key building block in the construction of diverse and complex molecular architectures.

Reaction Kinetics and Mechanistic Pathways of Key Transformations

The study of reaction kinetics and mechanistic pathways provides a deeper understanding of the transformations involving this compound.

For nucleophilic substitution reactions at the bromine-bearing carbon, the reaction rate is typically dependent on the concentrations of both the substrate and the nucleophile, consistent with a bimolecular (SNA r) mechanism. The rate can be significantly influenced by the solvent polarity and the presence of catalysts.

In the case of carbonyl reduction, the kinetics often follow a second-order rate law, depending on the concentrations of the ketone and the reducing agent. The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon.

Applications of 1 3 Bromo 4 Methoxyphenyl Ethanone in Advanced Organic Synthesis

Role as a Versatile Intermediate in Pharmaceutical Synthesis

1-(3-Bromo-4-methoxyphenyl)ethanone serves as a crucial building block in the synthesis of a wide range of pharmaceutical intermediates. synhet.com Its reactive sites—the bromine atom and the acetyl group—allow for a variety of chemical transformations, enabling the construction of complex molecular frameworks. The presence of the methoxy (B1213986) group can also influence the electronic properties and reactivity of the molecule, providing a level of control in synthetic pathways.

The compound's utility is underscored by its application in the development of novel therapeutic agents. For instance, it is a precursor in the synthesis of compounds investigated for their potential as enzyme inhibitors, receptor antagonists, and other biologically active molecules. The ability to readily modify the structure of this compound makes it an attractive scaffold for medicinal chemists engaged in lead optimization and the development of new drug candidates.

Precursor for Agrochemical Development

The structural motifs present in this compound are also of significant interest in the field of agrochemical research. The bromo- and methoxy-substituted phenyl ring is a common feature in a number of successful pesticides and herbicides. synhet.com By using this compound as a starting material, chemists can efficiently synthesize new potential agrochemicals.

The development of novel crop protection agents is a continuous process driven by the need to overcome resistance and improve environmental profiles. The versatility of this compound allows for the creation of diverse libraries of compounds that can be screened for their efficacy against various pests and weeds. Its role as a precursor facilitates the exploration of new chemical space in the quest for more effective and sustainable agricultural solutions.

Building Block for the Synthesis of Chalcone (B49325) Derivatives

Chalcones, a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, are well-known for their broad spectrum of biological activities. This compound is a key starting material for the synthesis of a specific subset of these valuable compounds.

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde. researchgate.netnih.gov In this context, this compound serves as the acetophenone component, reacting with various substituted benzaldehydes to yield a diverse array of chalcone derivatives. researchgate.net The reaction conditions, such as the choice of base (e.g., sodium hydroxide, potassium hydroxide) and solvent (e.g., ethanol), can be optimized to achieve high yields of the desired products. researchgate.netbohrium.com

The resulting chalcones, bearing the 3-bromo-4-methoxyphenyl moiety, have been the subject of extensive research due to their potential therapeutic applications, including antimicrobial and anti-inflammatory properties. researchgate.net The specific substitution pattern of the chalcone can be readily modified by selecting different aromatic aldehydes for the condensation reaction, allowing for the systematic investigation of structure-activity relationships.

Table 1: Synthesis of Chalcone Derivatives from this compound

| Acetophenone Derivative | Aldehyde Derivative | Condensing Agent | Resulting Chalcone Class |

| This compound | Substituted Benzaldehydes | NaOH or KOH in Ethanol | Brominated and Methoxylated Chalcones |

| p-Bromo Acetophenone | p-Methoxy Benzaldehyde | NaOH in Rectified Spirit | 3-(4-methoxyphenyl)-1-(4-bromophenyl)-2-propen-1-one |

| p-Chloro Acetophenone | p-Hydroxy Benzaldehyde | NaOH in Rectified Spirit | 3-(4-hydroxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one |

Utilization in the Construction of Heterocyclic Systems

Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are of immense importance in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of a variety of heterocyclic systems.

The acetyl group and the bromine atom on the aromatic ring provide reactive handles for cyclization reactions. For example, the acetyl group can be transformed into other functional groups that can then participate in ring-forming reactions. The bromine atom can be utilized in cross-coupling reactions, such as the Suzuki or Heck reaction, to introduce new substituents or to facilitate intramolecular cyclizations. researchgate.net

This versatility allows for the construction of a wide range of heterocyclic scaffolds, including but not limited to, pyridines, pyrimidines, pyrazoles, and indoles. These heterocyclic systems often form the core of biologically active molecules, and the ability to synthesize them efficiently from readily available starting materials like this compound is a significant advantage in drug discovery and development.

Stereoselective Transformations and Chiral Auxiliary Applications

The field of asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. While direct applications of this compound as a chiral auxiliary are not extensively documented, its derivatives hold potential for use in stereoselective transformations.

The ketone functionality of this compound can be a target for asymmetric reduction to produce chiral alcohols. These chiral alcohols, or further derivatives, could then be employed as chiral auxiliaries to control the stereochemistry of subsequent reactions. The steric and electronic properties of the bromo- and methoxy-substituted phenyl ring could influence the diastereoselectivity of these reactions.

Furthermore, the development of chiral ligands for transition metal-catalyzed reactions is an active area of research. The 3-bromo-4-methoxyphenyl scaffold could potentially be incorporated into the design of new chiral ligands, where the specific substitution pattern could play a role in creating a well-defined chiral environment around the metal center, thus enabling highly stereoselective transformations. Further research is needed to fully explore the potential of this compound and its derivatives in the realm of asymmetric synthesis.

Medicinal Chemistry and Biological Activity Investigations of 1 3 Bromo 4 Methoxyphenyl Ethanone Scaffolds

Design and Synthesis of Bioactive Derivatives of 1-(3-Bromo-4-methoxyphenyl)ethanone

The chemical structure of this compound, with its ketone group and substituted aromatic ring, offers multiple points for chemical modification. A primary synthetic route involves the Claisen-Schmidt condensation reaction, where the ketone reacts with various aromatic aldehydes. This reaction is fundamental for creating chalcones, which are precursors to many heterocyclic compounds with proven biological activities. nih.gov

For instance, the synthesis of iminoflavones, a class of compounds with antimicrobial properties, can be initiated from chalcone (B49325) intermediates derived from substituted acetophenones. The process involves reacting a 2-hydroxy-substituted chalconeimine in dimethyl sulfoxide (DMSO) with iodine, leading to the formation of the corresponding iminoflavone.

Another significant class of derivatives synthesized from related scaffolds are 1,3,4-oxadiazoles. The synthesis of these compounds can involve multiple steps, starting with the reaction of a precursor like p-bromoaniline with ethyl chloroacetate. jyoungpharm.org The resulting intermediate can be converted to a hydrazide, which then reacts with aromatic aldehydes to form benzylidine hydrazides. jyoungpharm.orgresearchgate.net Oxidative cyclization of these hydrazides, often using reagents like mercuric oxide and iodine, yields the final 1,3,4-oxadiazole derivatives. jyoungpharm.orgresearchgate.net These synthetic strategies allow for the introduction of diverse substituents, enabling the exploration of a wide chemical space for biological activity.

Exploration of Structure-Activity Relationships (SAR) in Related Compound Series

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For derivatives related to the this compound scaffold, researchers have identified key structural features that influence their biological effects.

In a series of 4,8-dimethoxynaphthalenyl chalcones evaluated for antileishmanial activity, the nature of the substituent on the phenyl ring, which would be derived from the aldehyde in a Claisen-Schmidt condensation, was found to be critical. The presence of electron-donating groups, such as methoxy (B1213986) groups, tended to decrease antileishmanial activity when compared to an unsubstituted phenyl ring. mdpi.com Conversely, the introduction of electron-withdrawing groups often leads to more potent compounds.

For 1,3,4-oxadiazole derivatives, SAR studies have revealed that the type and position of substituents on the aromatic rings significantly impact their antimicrobial and telomerase inhibitory activities. For example, in a series of quinoline-based 1,3,4-oxadiazole-2(3H)-thiones, the presence of halogen substituents like fluorine or chlorine on a phenylamino methyl group led to the most potent telomerase inhibition. tmrjournals.com Similarly, for antibacterial activity, specific substituents such as p-methoxy, p-chloro, and p-methyl groups on the phenyl ring of 1,3,4-oxadiazole derivatives resulted in enhanced efficacy. jyoungpharm.org These insights are crucial for guiding the design of more effective therapeutic agents.

Mechanistic Studies of Observed Biological Effects (e.g., Enzyme Inhibition)

Understanding the mechanism of action is a critical step in drug development. For derivatives of this compound, research has focused on several key biological targets and pathways.

Telomerase is an enzyme crucial for the survival of most cancer cells, making it a prime target for anticancer therapies. nih.gov Derivatives containing the 1,3,4-oxadiazole moiety have shown promise as telomerase inhibitors. tmrjournals.com Mechanistic studies suggest that these compounds can suppress the activity of the telomerase enzyme, potentially by down-regulating the expression of dyskerin, a key component of the telomerase complex. tmrjournals.com Certain 2-phenyl-4H-chromone derivatives incorporating a 1,3,4-oxadiazole ring have also been identified as potent telomerase inhibitors. nih.gov The inhibition of this enzyme leads to the shortening of telomeres, ultimately triggering cell senescence or apoptosis in cancer cells. nih.gov

Table 1: Telomerase Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| 3-(((2-Fluorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Telomerase | 0.8 ± 0.1 |

| 3-(((4-Chlorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Telomerase | 0.9 ± 0.0 |

Data sourced from Kumar D, et al., Cancer Adv., 2022. tmrjournals.com

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. mdpi.com Heterocyclic derivatives, particularly those containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings, have demonstrated significant antimicrobial activity. mdpi.commdpi.com While the precise mechanisms can vary, these compounds are thought to interfere with essential microbial processes. Some studies on related chalcone derivatives suggest they may act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme vital for folate synthesis in bacteria. researchgate.net By blocking this pathway, these compounds inhibit microbial growth. The broad-spectrum activity observed for many of these derivatives against both Gram-positive and Gram-negative bacteria highlights their potential as novel antimicrobial drugs. jyoungpharm.orgmdpi.com

Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | Staphylococcus epidermidis | 31.25 |

Data sourced from Wujec M, et al., Molecules, 2022. mdpi.com

Leishmaniasis is a parasitic disease for which current treatments have significant limitations. mdpi.com Research has identified several compounds derived from scaffolds related to this compound with potent antileishmanial activity. nih.gov Chalcones, for example, have been shown to be effective against Leishmania species. mdpi.com Mechanistic studies on the most promising chalcone derivatives revealed that they induce significant morphological and ultrastructural changes in the parasites. mdpi.com These changes include damage to the plasma membrane and an increase in reactive oxygen species (ROS), suggesting that the compounds induce oxidative stress, leading to parasite death. mdpi.com Furthermore, molecular docking studies suggest that these compounds may inhibit key parasite enzymes like arginase (ARG) and trypanothione reductase (TR), which are essential for parasite survival. mdpi.com In a separate study, 4,5-dihydrofuran derivatives showed significant activity against the intracellular amastigote form of Leishmania amazonensis, with very favorable toxicity profiles. mdpi.com

Table 3: Antileishmanial Activity of 4,5-Dihydrofuran Derivatives against L. amazonensis

| Compound (Substitution) | Promastigote IC₅₀ (µM) | Amastigote IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Bromine Derivative | 15.0 | 0.5 | 171.5 | >343 |

| Chlorine Derivative | 16.0 | 0.6 | >200 | >333 |

Data sourced from Diallo-Garcia, S., et al., Molecules, 2024. mdpi.com

Computational Medicinal Chemistry Approaches

Computational methods are increasingly used to accelerate drug discovery by predicting the properties and interactions of molecules. For derivatives of the this compound scaffold, various computational techniques have been applied.

Molecular Docking studies are used to predict the binding orientation of small molecules to their protein targets. This has been employed to understand how antileishmanial chalcones interact with the active sites of parasite enzymes like PTR1 and arginase. mdpi.comresearchgate.net Similarly, docking has been used to model the interaction of telomerase inhibitors with the enzyme's catalytic subunit. mdpi.com

Density Functional Theory (DFT) calculations are performed to understand the electronic structure, geometry, and spectroscopic properties of molecules. nih.govresearchgate.net These quantum chemical investigations help in correlating the structural features of the synthesized compounds with their observed biological activities and can predict properties relevant to their function, such as their potential for non-linear optical (NLO) applications. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are developed to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been used to identify the key structural features of inhibitors that are crucial for their biological activity, providing a robust model for designing new, more potent compounds. mdpi.com

These computational approaches provide valuable insights that complement experimental work, guiding the synthesis of new derivatives with improved therapeutic potential.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding the interaction between a ligand and its target protein at the molecular level. For derivatives of the this compound scaffold, molecular docking studies have been employed to elucidate their binding modes and predict their affinity for various biological targets.

A significant class of derivatives synthesized from this compound are chalcones. These compounds, characterized by an α,β-unsaturated carbonyl system, are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects. rjlbpcs.comnih.gov Molecular docking studies on chalcone derivatives have explored their interactions with key enzymes in pathogenic microorganisms and cancer cells.

One notable target is bacterial DNA gyrase , an essential enzyme for bacterial DNA replication. sciforum.net The inhibition of this enzyme leads to bacterial cell death, making it an attractive target for the development of new antibacterial agents. Molecular docking studies of chalcone derivatives have shown that they can bind to the ATP-binding site of the DNA gyrase B subunit. For instance, a study on methoxy-chalcone derivatives predicted good binding affinities to the bacterial DNA gyrase receptor (PDB ID: 4DUH), with binding energies indicating stable interactions. sciforum.net The interactions typically involve hydrogen bonding and hydrophobic interactions with the amino acid residues in the active site. sciforum.net

Another important area of investigation is the anti-inflammatory potential of derivatives. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. nih.gov Molecular docking has been utilized to assess the binding of 1,3,4-oxadiazole derivatives, synthesized from chalcone intermediates, to COX enzymes. These studies help in understanding the structural basis for their anti-inflammatory activity and in designing more selective COX-2 inhibitors with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The table below summarizes representative molecular docking studies performed on derivatives of the this compound scaffold.

| Derivative Class | Biological Target | PDB ID | Key Findings |

| Methoxy-chalcones | Bacterial DNA gyrase | 4DUH | Good binding affinity with binding energies of -7.6 kcal/mol and -7.0 kcal/mol, involving hydrogen bonding and hydrophobic interactions. sciforum.net |

| 1,3,4-Oxadiazoles | Cyclooxygenase (COX) | Not Specified | Investigation of binding modes to understand anti-inflammatory mechanisms. nih.gov |

This table is generated based on available data for derivatives and aims to be illustrative. Specific binding energies and detailed interactions can vary significantly depending on the exact molecular structure of the derivative.

In Silico ADMET Predictions and Druglikeness Profiling

In addition to predicting biological activity, computational methods are crucial for evaluating the pharmacokinetic properties of potential drug candidates. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and druglikeness profiling help to identify compounds with favorable properties for further development, thereby reducing the likelihood of late-stage failures. nih.gov

For derivatives of this compound, various in silico tools are used to predict their ADMET properties. These predictions are based on the molecular structure and a range of physicochemical descriptors.

Druglikeness Profiling: A primary assessment of a compound's potential as a drug is its adherence to established druglikeness rules, such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (logP) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Many in silico studies on derivatives of various ethanone (B97240) scaffolds have shown that they often comply with Lipinski's rule, suggesting good potential for oral bioavailability. neliti.com

ADMET Predictions: In silico models can predict a wide array of pharmacokinetic and toxicological properties. For instance, predictions for 1,3-diazetidin-2-one derivatives have been performed to assess their ADMET profiles. nih.gov These studies often evaluate parameters such as:

Absorption: Human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 cells).

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Predictions of potential cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

The following table provides a hypothetical but representative in silico ADMET and druglikeness profile for a derivative of the this compound scaffold, based on typical findings for similar small molecules.

| Parameter | Predicted Value/Comment | Implication |

| Druglikeness | ||

| Molecular Weight | < 500 g/mol | Favorable for oral absorption. nih.gov |

| logP | < 5 | Optimal lipophilicity for membrane permeability. nih.gov |

| Hydrogen Bond Donors | < 5 | Good oral bioavailability predicted. nih.gov |

| Hydrogen Bond Acceptors | < 10 | Good oral bioavailability predicted. nih.gov |

| ADMET | ||

| Human Intestinal Absorption | High | Good absorption from the gastrointestinal tract. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Low to Medium | Potential for CNS or non-CNS targeting depending on the specific derivative. nih.gov |

| Cytochrome P450 (CYP) Inhibition | Varies | Potential for drug-drug interactions needs to be assessed. |

| hERG Inhibition | Low risk | Lower potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Lower risk of carcinogenicity. |

This table represents a generalized profile based on common in silico predictions for drug-like small molecules and is for illustrative purposes. Actual values would be specific to each individual derivative.

Emerging Applications and Interdisciplinary Research Utilizing 1 3 Bromo 4 Methoxyphenyl Ethanone Analogs

Applications in Material Science and Polymer Chemistry

The functional groups of 1-(3-bromo-4-methoxyphenyl)ethanone analogs offer reactive sites for polymerization and incorporation into novel materials. The bromine atom, for instance, can be utilized in cross-coupling reactions to build larger conjugated systems, while the ketone and methoxy (B1213986) groups can influence the polymer's solubility, thermal stability, and morphology.

Research into related structures has demonstrated the potential for creating advanced polymers. For example, studies on the modification of poly(ω-bromoalkyl-1-glycidylether)s with mesogenic groups containing methoxybiphenyl moieties have led to the development of liquid crystalline polymers. researchgate.net Similarly, new polyethers have been prepared through the chemical modification of polyepichlorohydrin with species containing cyanoazobenzene, which act as both non-linear optical (NLO) chromophores and mesogenic units. researchgate.net Furthermore, polymers have been synthesized from diamine monomers containing dimethoxybiphenyl units, which can then be blended with other polymers like polyvinyl alcohol or chitosan (B1678972) and mixed with silica (B1680970) nanoparticles to create nanocomposites with potential biological applications. kashanu.ac.ir These examples highlight the prospective use of this compound analogs in designing functional polymers with tailored optical, thermal, and mechanical properties. The presence of both a bromo- and a methoxy-group on the phenyl ring allows for a high degree of synthetic versatility in creating new polymeric materials.

Investigations into Non-Linear Optical (NLO) Properties of Derivatives

Derivatives of this compound, particularly chalcones, have been a focal point of research into materials with non-linear optical (NLO) properties. These organic molecules are of interest for applications in photonics and optoelectronics due to their large third-order NLO susceptibility. The NLO response in these compounds often arises from intramolecular charge transfer, which can be tuned by the strategic placement of electron-donating (like the methoxy group) and electron-withdrawing substituents.

The general structure of these chalcone (B49325) derivatives involves a carbonyl group and a double bond, creating a delocalized π-electron system that is crucial for NLO activity. ias.ac.in The presence of a bromine atom can further enhance these properties. eurekaselect.com Researchers have synthesized and characterized a variety of chalcone derivatives to understand the structure-property relationships governing their NLO response. acs.orgnih.gov

| Derivative Type | Key Findings | NLO Property Investigated | Reference |

| 4'-Methoxy Chalcone Derivatives | The non-linear response increases with the strength of electron-accepting or electron-donating groups. The third-order NLO susceptibility (χ(3)) was on the order of 10-13 esu. | Third-order NLO properties | acs.org |

| Bromine-containing Chalcone (BRC) | The synthesized BRC crystal was found to be a potential candidate for applications in non-linear optical devices. | First and third-order hyperpolarizability | ias.ac.innih.gov |

| Methoxy Chalcone Derivatives | The position and number of methoxy groups can be used to tune the NLO properties. | Second-order NLO polarizability | eurekaselect.com |

| Pyrazoline Derivatives with a Methoxyphenyl Group | These compounds exhibited a non-linear refractive index and absorption, making them suitable for the photonics industry. | Third-order electronic susceptibility (X (3)) | researchgate.net |

| 4-Methoxy-4'-nitro Chalcone | This chalcone derivative showed a very short non-linear response time (~112 fs), indicating its potential for optical limiting and all-optical-switching applications. | Third-order NLO susceptibility and molecular hyperpolarizability | researchgate.net |

This table provides a summary of research findings on the non-linear optical properties of various derivatives related to this compound.

Supramolecular Chemistry and Self-Assembly Studies

The field of supramolecular chemistry explores the non-covalent interactions that guide the self-assembly of molecules into well-defined, higher-order structures. Analogs of this compound are interesting candidates for such studies due to the presence of multiple sites capable of participating in weak interactions like hydrogen bonds, C–H···π interactions, and halogen bonding.

Studies on acetophenone (B1666503) derivatives have shown that weak C–H···O and C–H···π interactions can direct the formation of 2-D and 3-D supramolecular networks. ias.ac.inresearchgate.net The bromine atom in this compound analogs can introduce an additional level of control over self-assembly through halogen bonding. Research on other brominated organic molecules has demonstrated that weak intermolecular Br···S interactions can facilitate the formation of highly ordered lamellar structures. rsc.org This suggests that the bromo-substituent can be a powerful tool in crystal engineering to guide the packing of molecules.

The self-assembly of these molecules can be influenced by external stimuli, leading to the creation of "smart" materials. For instance, chemical reaction cycles can be used to control the assembly and disassembly of supramolecular structures, mimicking biological processes. tum.de This approach could potentially be applied to analogs of this compound to create dynamic materials with life-like properties.

Role in Probing Tools for Cellular Assays

Fluorescent probes are indispensable tools in cellular biology for visualizing and quantifying cellular processes with high sensitivity and selectivity. eurekaselect.comnih.gov The structural scaffold of this compound and its analogs, which are themselves fluorescent, presents a promising platform for the development of novel cellular probes. cymitquimica.com The bromo- and methoxy-substituents can be modified to tune the photophysical properties of the molecule and to introduce functionalities for targeting specific cellular components or responding to particular analytes.

For example, the core structure can be functionalized to create probes that localize within specific organelles like mitochondria or the Golgi apparatus. lumiprobe.com Furthermore, the introduction of specific recognition moieties could lead to probes that are sensitive to changes in the cellular environment, such as pH, ion concentration, or the presence of reactive oxygen species. lumiprobe.com The development of bimodal probes, which combine fluorescence with another detection modality like Raman spectroscopy, is another exciting avenue. nih.gov This would allow for a more comprehensive understanding of the biochemical environment within a cell.

The use of functional probes in flow cytometry is another important application. fluorofinder.com Analogs of this compound could be developed into membrane-permeant probes that report on cellular states such as apoptosis, proliferation, or mitochondrial membrane potential in live cells. fluorofinder.com

Future Perspectives and Interdisciplinary Research Directions

The unique combination of functionalities in this compound analogs opens up a vast landscape for future interdisciplinary research. The synthetic accessibility and tunable properties of these compounds make them attractive for a wide range of applications at the interface of chemistry, physics, materials science, and biology.

In material science, a key future direction will be the development of "smart" polymers and materials that respond to external stimuli. By incorporating these analogs into polymer backbones or as pendant groups, it may be possible to create materials with switchable optical, electronic, or mechanical properties. The use of these analogs in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is another promising area, particularly leveraging their NLO properties.

The principles of supramolecular chemistry and self-assembly will be crucial in designing the next generation of functional materials. The "assembly-line" synthesis of complex organic molecules with tailored shapes, guided by iterative chemical reactions, could be applied to these analogs to create intricate nanostructures with predefined functions. nih.gov

In the realm of cellular biology and medicine, the development of highly specific and sensitive probes for disease diagnosis and monitoring is a major goal. Analogs of this compound could serve as the basis for new theranostic agents, which combine diagnostic imaging with therapeutic action. For instance, a fluorescent probe could be designed to specifically target cancer cells and also carry a cytotoxic payload. The investigation of acetophenone derivatives as potential inhibitors of enzymes like α-glucosidase points towards their therapeutic potential. nih.gov

Finally, the exploration of these compounds in conjunction with other advanced materials, such as functionalized graphene, could lead to hybrid systems with unprecedented properties. mdpi.com For example, the non-covalent functionalization of graphene with these analogs could create new electrochemical sensors or catalysts. The synergy between the molecular properties of the this compound analogs and the unique characteristics of nanomaterials will undoubtedly fuel innovation across multiple scientific disciplines.

Q & A

Basic Research Question

- ¹H NMR : The aromatic protons appear as distinct signals due to substituent effects. For example, the para-methoxy group deshields adjacent protons (δ 7.5–8.0 ppm), while bromine induces splitting patterns .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~200 ppm, and quaternary carbons adjacent to Br/Methoxy groups are identifiable at δ 120–140 ppm .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 228/230 ([M]⁺, Br isotope pattern), with fragmentation confirming the acetyl group (loss of CO, m/z 183/185) .

- UV-Vis : Absorbance at λmax ~250–310 nm indicates π→π* transitions in the aromatic system .

What crystallographic strategies validate the molecular structure of this compound?

Advanced Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard: